molecular formula C22H25N3O4S2 B11377635 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11377635
M. Wt: 459.6 g/mol
InChI Key: BHRHLNLMLHKLPZ-UHFFFAOYSA-N
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Description

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a carboxamide group, and a diethylsulfamoyl moiety. Its molecular formula is C21H25N3O4S2, and it has a molecular weight of approximately 447.57 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with a diethylamine in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of bases like triethylamine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(diethylsulfamoyl)-2,3-dimethylphenyl]-2-methoxyacetamide
  • N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide
  • N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methyl-4-nitrobenzamide

Uniqueness

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its thiazole ring and diethylsulfamoyl moiety contribute to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C22H25N3O4S2

Molecular Weight

459.6 g/mol

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C22H25N3O4S2/c1-5-25(6-2)31(27,28)17-12-13-19(29-4)18(14-17)24-21(26)20-15(3)23-22(30-20)16-10-8-7-9-11-16/h7-14H,5-6H2,1-4H3,(H,24,26)

InChI Key

BHRHLNLMLHKLPZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C

Origin of Product

United States

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